Cas no 1016730-02-1 (N'-hydroxy-6-phenoxypyridine-3-carboximidamide)

N'-hydroxy-6-phenoxypyridine-3-carboximidamide is a specialized organic compound featuring a pyridine core substituted with a phenoxy group at the 6-position and an N'-hydroxycarboximidamide moiety at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its functional groups enable versatile transformations, such as cyclizations or nucleophilic additions, facilitating the synthesis of heterocyclic frameworks. The compound’s balanced lipophilicity and electronic properties enhance its utility in designing bioactive molecules. It is particularly relevant in developing enzyme inhibitors or ligands due to its ability to chelate metal ions or participate in hydrogen bonding. High purity and stability further support its application in precision synthesis.
N'-hydroxy-6-phenoxypyridine-3-carboximidamide structure
1016730-02-1 structure
Product name:N'-hydroxy-6-phenoxypyridine-3-carboximidamide
CAS No:1016730-02-1
MF:C12H11N3O2
MW:229.234642267227
CID:4566995

N'-hydroxy-6-phenoxypyridine-3-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboximidamide, N-hydroxy-6-phenoxy-
    • N'-Hydroxy-6-phenoxypyridine-3-carboximidamide
    • N'-hydroxy-6-phenoxypyridine-3-carboximidamide
    • Inchi: 1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15)
    • InChI Key: DRHFGQZCZOCBFO-UHFFFAOYSA-N
    • SMILES: C1=NC(OC2=CC=CC=C2)=CC=C1C(NO)=N

Computed Properties

  • Exact Mass: 229.085127g/mol
  • Monoisotopic Mass: 229.085127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Molecular Weight: 229.23g/mol
  • XLogP3: 1.8
  • Topological Polar Surface Area: 80.7Ų

N'-hydroxy-6-phenoxypyridine-3-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322534-500mg
N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide
1016730-02-1 95%
500mg
¥5886 2023-04-17
Enamine
EN300-56433-2.5g
N'-hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1 95.0%
2.5g
$614.0 2025-02-20
TRC
C103178-250mg
N'-Hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1
250mg
$ 275.00 2022-06-06
Enamine
EN300-56433-0.5g
N'-hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1 95.0%
0.5g
$218.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322534-5g
N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide
1016730-02-1 95%
5g
¥19612 2023-04-17
Enamine
EN300-56433-5.0g
N'-hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1 95.0%
5.0g
$908.0 2025-02-20
1PlusChem
1P019YFL-250mg
N'-hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1 95%
250mg
$194.00 2025-03-04
A2B Chem LLC
AV43345-100mg
N'-hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1 100%
100mg
$123.00 2024-04-20
A2B Chem LLC
AV43345-50mg
N'-hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1 100%
50mg
$91.00 2024-04-20
A2B Chem LLC
AV43345-1g
N'-hydroxy-6-phenoxypyridine-3-carboximidamide
1016730-02-1 100%
1g
$366.00 2024-04-20

Additional information on N'-hydroxy-6-phenoxypyridine-3-carboximidamide

Introduction to N'-hydroxy-6-phenoxypyridine-3-carboximidamide (CAS No. 1016730-02-1)

N'-hydroxy-6-phenoxypyridine-3-carboximidamide, identified by its Chemical Abstracts Service (CAS) number 1016730-02-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidamide class, characterized by its unique structural framework that includes a pyridine ring, a phenol moiety, and an imidamide functional group. The presence of these distinct structural features imparts upon it a range of chemical properties that make it particularly interesting for various applications, especially in the development of bioactive molecules.

The N'-hydroxy-6-phenoxypyridine-3-carboximidamide molecule exhibits a high degree of molecular complexity, which is reflected in its intricate stereochemistry and electronic distribution. The hydroxyl group at the 6-position of the phenoxypyridine core plays a crucial role in modulating the compound's reactivity and interaction with biological targets. This feature is particularly relevant in drug design, where precise control over molecular interactions can lead to enhanced efficacy and reduced side effects. The imidamide moiety, on the other hand, contributes to the compound's stability and solubility profile, making it a promising candidate for further development.

In recent years, there has been a growing interest in exploring the therapeutic potential of heterocyclic compounds like N'-hydroxy-6-phenoxypyridine-3-carboximidamide. Research has indicated that this compound may exhibit pharmacological activity across multiple biological pathways, making it a versatile scaffold for drug discovery. For instance, studies have suggested that it may interact with enzymes and receptors involved in inflammation, pain modulation, and neuroprotection. These findings are particularly exciting given the increasing demand for novel therapeutic agents that can address complex diseases with greater precision.

The synthesis of N'-hydroxy-6-phenoxypyridine-3-carboximidamide is a complex process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as multi-step organic transformations and catalytic processes, are employed to construct the desired molecular framework. The use of chiral auxiliaries or asymmetric catalysis may be necessary to achieve the correct stereochemical configuration, which is critical for biological activity. The development of efficient synthetic routes not only facilitates research but also opens up possibilities for large-scale production if commercial applications are pursued.

One of the most compelling aspects of studying N'-hydroxy-6-phenoxypyridine-3-carboximidamide is its potential as a lead compound for drug development. Medicinal chemists often use such compounds as starting points to design derivatives with improved pharmacokinetic properties or enhanced target specificity. Computational modeling and high-throughput screening techniques are employed to identify promising analogs that can be further refined through iterative optimization. This approach has led to several successful drug candidates in the past, and N'-hydroxy-6-phenoxypyridine-3-carboximidamide shows promise in following this path.

The biological evaluation of N'-hydroxy-6-phenoxypyridine-3-carboximidamide involves rigorous testing in vitro and in vivo to assess its efficacy and safety profiles. In vitro studies typically include enzyme inhibition assays, cell-based assays, and interaction studies with biological targets relevant to specific diseases. In vivo studies provide additional insights into how the compound behaves within an organism, including its distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining whether the compound has the potential to progress into clinical trials.

The latest research on N'-hydroxy-6-phenoxypyridine-3-carboximidamide highlights several innovative applications that could revolutionize therapeutic strategies. For example, studies have explored its potential as an inhibitor of kinases involved in cancer progression or as a modulator of neurotransmitter systems relevant to neurological disorders. The compound's unique structural features make it well-suited for targeting these complex biological processes. Moreover, advances in biotechnology have enabled more sophisticated approaches to studying its interactions with biological targets at the molecular level.

The future prospects for N'-hydroxy-6-phenoxypyridine-3-carboximidamide are bright, with ongoing research efforts aimed at expanding its therapeutic applications. Collaborative projects between academia and industry are likely to drive further innovation in this area. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs.

In conclusion, N'-hydroxy-6-phenoxypyridine-3-carboximidamide (CAS No. 1016730-02-1) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research and drug development. Its unique combination of chemical properties makes it an attractive candidate for further exploration across multiple therapeutic areas. With continued advancements in synthetic chemistry and biological evaluation techniques, this compound is poised to contribute meaningfully to future medical breakthroughs.

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